molecular formula C6H14ClN3O2S B6240300 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide CAS No. 2305949-18-0

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide

Cat. No. B6240300
CAS RN: 2305949-18-0
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide, or NBD-CAA, is a novel organosulfur compound that has been used in a variety of scientific research applications. It is a sulfur-containing heterocyclic compound, consisting of a nitrogen atom, two methyl groups, an oxygen atom, and a chlorine atom. NBD-CAA has been found to be a useful reagent for the synthesis of various organosulfur compounds and has been studied for its potential biological effects.

Mechanism of Action

The mechanism of action of NBD-CAA is not fully understood. It has been suggested that NBD-CAA binds to active sites on enzymes involved in the metabolism of carbohydrates, proteins, and lipids, thus inhibiting their activity. It has also been suggested that NBD-CAA may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
NBD-CAA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

NBD-CAA is a useful reagent for the synthesis of organosulfur compounds, and has been studied for its potential biological effects. One advantage of using NBD-CAA in lab experiments is that it is relatively easy to synthesize and purify. However, it is important to note that NBD-CAA is a relatively unstable compound and can decompose upon exposure to heat or light.

Future Directions

Further research is needed to better understand the biochemical and physiological effects of NBD-CAA. In particular, more research is needed to understand the mechanism of action of NBD-CAA and its potential therapeutic applications. Additionally, further research is needed to better understand the stability of NBD-CAA and to develop methods for its long-term storage and use. Finally, research is needed to identify potential toxic effects of NBD-CAA and to develop methods for its safe and effective use in lab experiments.

Synthesis Methods

NBD-CAA is synthesized through the condensation reaction of dimethylamine and 2-chloroacetyl chloride. The reaction is catalyzed by a base, such as pyridine or triethylamine, and is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethylsulfoxide. The reaction produces a solution of NBD-CAA, which can be purified by column chromatography.

Scientific Research Applications

NBD-CAA has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organosulfur compounds, such as thioureas and thiocyanates. It has also been studied for its potential biological effects, such as its ability to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves the reaction of 2-chloroacetamide with bis(dimethylamino)sulfur dichloride followed by hydrolysis.", "Starting Materials": [ "2-chloroacetamide", "bis(dimethylamino)sulfur dichloride", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-chloroacetamide is added to a solution of bis(dimethylamino)sulfur dichloride in dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 4: Sodium hydroxide is added to the solution to adjust the pH to basic.", "Step 5: The mixture is stirred at room temperature for several hours.", "Step 6: The product is isolated by filtration and washed with water.", "Step 7: The product is dried under vacuum to obtain N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide." ] }

CAS RN

2305949-18-0

Product Name

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide

Molecular Formula

C6H14ClN3O2S

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.